molecular formula C24H22N2O2 B11332250 N-[1H-indol-3-yl(phenyl)methyl]-3-methoxy-N-methylbenzamide

N-[1H-indol-3-yl(phenyl)methyl]-3-methoxy-N-methylbenzamide

Cat. No.: B11332250
M. Wt: 370.4 g/mol
InChI Key: ZRRRLQKUKVFHHE-UHFFFAOYSA-N
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Description

For Research Use Only. Not for human or veterinary use. N-[1H-Indol-3-yl(phenyl)methyl]-3-methoxy-N-methylbenzamide is a synthetic small molecule belonging to the class of indole-benzamide hybrids. This compound features a complex structure with a central carbon atom bonded to a 1H-indol-3-yl group, a phenyl ring, and a N-methylbenzamide moiety substituted with a 3-methoxy group. Its molecular formula is C25H24N2O2, with a molecular weight of 384.47 g/mol. This specific chemical architecture is designed for screening in medicinal chemistry and drug discovery programs. The indole nucleus is a privileged scaffold in medicinal chemistry, known for its widespread presence in biologically active compounds and pharmaceuticals. Molecules containing the indole structure have been extensively reported to exhibit a broad spectrum of pharmacological activities, including antiviral, anticancer, anti-inflammatory, antimicrobial, and antioxidant effects . The structural similarity of this compound to other N-benzyl-N-methyl indole carboxamides, which are commonly used in high-throughput screening, suggests its potential utility as a key intermediate or a lead compound for the development of novel therapeutic agents, particularly targeting protein kinases and other enzymatic systems . Researchers can employ this compound in various applications, including but not limited to: as a building block for the synthesis of more complex molecules; as a reference standard in analytical studies; and as a probe in biological assays to explore new mechanisms of action and signaling pathways. The racemic nature of the compound (containing both enantiomers) may also be of interest for chiral separation studies and for investigating stereospecific biological interactions.

Properties

Molecular Formula

C24H22N2O2

Molecular Weight

370.4 g/mol

IUPAC Name

N-[1H-indol-3-yl(phenyl)methyl]-3-methoxy-N-methylbenzamide

InChI

InChI=1S/C24H22N2O2/c1-26(24(27)18-11-8-12-19(15-18)28-2)23(17-9-4-3-5-10-17)21-16-25-22-14-7-6-13-20(21)22/h3-16,23,25H,1-2H3

InChI Key

ZRRRLQKUKVFHHE-UHFFFAOYSA-N

Canonical SMILES

CN(C(C1=CC=CC=C1)C2=CNC3=CC=CC=C32)C(=O)C4=CC(=CC=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1H-indol-3-yl(phenyl)methyl]-3-methoxy-N-methylbenzamide typically involves the reaction of indole derivatives with benzamide derivatives under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their coupling under controlled conditions. The use of catalysts and optimization of reaction parameters are crucial to achieve high yields and purity .

Chemical Reactions Analysis

Reaction Optimization Data

Experimental studies on amide bond formation provide critical insights into optimizing synthesis conditions. Below are key findings from solvent, temperature, and reagent screenings:

Table 1: Solvent Screening for Amide Bond Formation

SolventNMR Yield (%) (2 h)NMR Yield (%) (4 h)
Mineral oil4474
EtOAc8497
2-Me-THF7598
Isopropyl acetate8399
TEA86

Data adapted from Table S4 in .

Table 2: Temperature Screening for Amide Bond Formation

Temperature (°C)NMR Yield (%)
4084
5095
6097

Data adapted from Table S6 in .

Table 3: Effect of Reagent Equivalents on Yield

DPDTC EquivalentsNMR Yield (%)
183
288
393
498
594

Data adapted from Table S1 in .

Amide Bond Formation

The compound’s benzamide moiety likely forms via condensation between an indole derivative and a benzoyl chloride or activated ester. Studies on analogous systems show that:

  • Surfactant-assisted reactions in aqueous solutions enhance efficiency, with yields reaching 98% under optimized conditions .

  • Base additives like DIPEA improve yields (e.g., 94% vs. 87% with NMM) .

Reduction and Acylation

Steps involving NaBH₄ reduction and subsequent acylation with chloroacetyl chloride are critical for forming the methylated benzamide structure. These reactions typically proceed under anhydrous conditions to minimize side products .

Analytical Techniques

  • 1H NMR spectroscopy : Used to quantify yields by integrating product peaks against internal standards (e.g., 1,3,5-trimethoxybenzene) .

  • TLC : Monitors reaction progress by tracking intermediate and product spots.

Structural Reactivity Considerations

The indole ring’s electron-rich nature and the benzamide’s electron-withdrawing groups influence reactivity:

  • Electrophilic substitution : The indole’s 3-position is reactive, enabling coupling with benzamide precursors .

  • Amide hydrolysis : Potential susceptibility to acidic/basic conditions due to the benzamide functional group.

Biological Relevance

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of N-[1H-indol-3-yl(phenyl)methyl]-3-methoxy-N-methylbenzamide and its analogs. The compound has been evaluated against various cancer cell lines, demonstrating promising antiproliferative effects.

Key Findings:

  • In vitro evaluations against HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cell lines have shown that certain derivatives exhibit significant cytotoxicity, with IC50 values indicating potent activity. For instance, one derivative demonstrated an IC50 of 0.34 µM against MCF-7 cells, suggesting strong potential for development as a chemotherapeutic agent .
  • Mechanistic studies revealed that these compounds induce apoptosis and arrest the cell cycle at the G2/M phase, similar to the action of colchicine, a known microtubule inhibitor .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity against various pathogens. The emergence of drug-resistant strains necessitates the development of new antimicrobial agents.

Research Insights:

  • A series of benzamide derivatives were synthesized and tested for their antibacterial and antifungal activities. One compound showed significant antibacterial effects against Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) as low as 5.08 µM .
  • The structure-activity relationship (SAR) studies indicated that modifications to the benzamide structure could enhance antimicrobial efficacy, paving the way for new therapeutic options against resistant strains .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships is crucial for optimizing the efficacy of this compound.

Table: Structure-Activity Relationships

CompoundActivityIC50 (µM)Remarks
7dHeLa0.52Strong apoptosis induction
7dMCF-70.34Cell cycle arrest at G2/M
W6Bacterial5.19Effective against S. aureus
W1Fungal5.08Comparable to fluconazole

This table summarizes the activities of selected compounds derived from this compound, highlighting their potential in both anticancer and antimicrobial applications.

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities with analogs from the evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Impact Reference
Target Compound C₂₄H₂₁N₂O₂ 369.44 3-methoxy, N-methyl, phenylmethyl-indole Enhanced lipophilicity; steric bulk -
N-[2-(1H-Indol-3-yl)ethyl]-4-methoxybenzamide C₁₈H₁₇N₂O₂ 293.34 4-methoxy, ethyl-indole Reduced steric hindrance; flexibility
N-Ethyl-N-[2-(1H-indol-3-yl)-ethyl]-benzamide C₁₉H₂₀N₂O 292.38 Ethyl, benzamide, ethyl-indole Increased hydrophobicity
5-(4-(Diindolylmethyl)phenyl)thiadiazole (Compound 4) C₂₉H₂₃N₃O₂S 529.16 Diindolylmethyl, thiadiazole Antifungal activity (89% yield)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₅NO₂ 205.25 N,O-bidentate directing group Metal-catalyzed C–H bond activation
Key Observations:
  • Substituent Position : The meta-methoxy group in the target compound (vs. para-methoxy in ) may alter electronic effects, influencing binding affinity in biological systems.
  • Functional Groups : The N-methyl group in the target reduces hydrogen-bonding capacity relative to hydroxy or ethyl groups in , possibly impacting solubility.

Biological Activity

N-[1H-indol-3-yl(phenyl)methyl]-3-methoxy-N-methylbenzamide, a compound with the molecular formula C23H19N3O3 and a molecular weight of 385.4 g/mol, has garnered attention in recent scientific research due to its diverse biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and presenting them in a structured manner.

Chemical Structure and Properties

The compound features an indole moiety linked to a phenyl group, with additional methoxy and methyl substituents. The structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C23H19N3O3
  • Molecular Weight : 385.4 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The indole structure is known for its ability to modulate neurotransmitter systems, particularly serotonin receptors, which may underlie its potential therapeutic effects.

Anticancer Properties

Recent studies have highlighted the compound's potential anticancer properties. For instance, it has been shown to inhibit the growth of several cancer cell lines, including:

Cell LineIC50 (µM)Reference
HepG22.57
A5495.07
HeLa4.00

In vitro assays demonstrated that the compound induces apoptosis in cancer cells through mechanisms involving caspase activation and oxidative stress pathways .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. Studies indicate that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus2 µg/ml
Escherichia coli4 µg/ml
Pseudomonas aeruginosa8 µg/ml

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

Preliminary research indicates that this compound may possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes . This activity is crucial for the treatment of inflammatory diseases, making it a candidate for further investigation in this area.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Study : In a study published in MDPI, researchers reported that the compound significantly inhibited cell proliferation in multiple cancer cell lines and induced apoptosis via caspase-dependent pathways .
  • Antimicrobial Research : A comprehensive review highlighted its efficacy against various pathogens, demonstrating lower MIC values than standard antibiotics, suggesting its potential as an alternative treatment option .
  • Inflammation Model : Another study investigated its effects on inflammatory markers in vitro, revealing a reduction in pro-inflammatory cytokines upon treatment with the compound .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing N-[1H-indol-3-yl(phenyl)methyl]-3-methoxy-N-methylbenzamide?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving indole derivatives and substituted benzamides. For example, analogous indole-containing compounds (e.g., N-((1-(phenylsulfonyl)-1H-indol-3-yl)methyl)acetamide) are synthesized using acid chlorides and hydroxylamine derivatives under biphasic conditions (K₂CO₃/EtOAc:H₂O) . Key steps include controlling pH to isolate intermediates and purification via recrystallization.

Q. How can vibrational spectroscopy (FTIR/Raman) be utilized to characterize this compound?

  • Methodological Answer : Assign vibrational modes by comparing experimental spectra with density functional theory (DFT)-simulated spectra. For instance, B3LYP/6-311++G(d,p) basis sets have been used to predict vibrational frequencies of similar indole derivatives, with deviations <10 cm⁻¹ from experimental data. Potential Energy Distribution (PED) analysis identifies dominant contributions to specific peaks (e.g., C=O stretching at ~1650 cm⁻¹) .

Q. What crystallographic tools are suitable for structural elucidation?

  • Methodological Answer : X-ray diffraction paired with SHELX software (e.g., SHELXL for refinement) is standard. SHELXTL (Bruker AXS version) enables structure solution via direct methods, particularly for small molecules. ORTEP-III can visualize thermal ellipsoids and molecular geometry .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in experimental spectral data?

  • Methodological Answer : Use hybrid functionals like B3LYP with larger basis sets (6-311++G(d,p)) to model electronic and vibrational properties. For example, discrepancies in Raman intensities between experimental and theoretical spectra of N-((1-(phenylsulfonyl)-1H-indol-3-yl)methyl)acetamide were resolved by optimizing molecular geometry and scaling calculated frequencies .

Q. What thermodynamic insights can be derived for this compound under varying temperatures?

  • Methodological Answer : Calculate thermodynamic parameters (Cp, S, ΔH) using DFT at temperatures ranging 100–1000 K. For analogous compounds, entropy and heat capacity increase linearly with temperature due to enhanced vibrational modes, as shown in Figure 7 of Srinivasaraghavan et al. (2017). Tabulate results for reproducibility (e.g., Table 6 in ).

Q. How does molecular electrostatic potential (MEP) analysis inform reactivity?

  • Methodological Answer : Generate MEP maps via DFT to identify nucleophilic/electrophilic sites. For N-((1-(phenylsulfonyl)-1H-indol-3-yl)methyl)acetamide, the sulfonyl oxygen and carbonyl group exhibit negative potentials (-0.05 to -0.08 a.u.), indicating susceptibility to electrophilic attacks .

Q. What strategies address discrepancies in biological activity predictions vs. experimental results?

  • Methodological Answer : Cross-validate computational docking (e.g., serotonin receptor targeting) with in vitro assays. For example, GR 55562 (a benzamide derivative) showed 5-HT receptor affinity in silico but required SAR studies to optimize bioactivity .

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